N-(4-chlorophenyl)-N-hydroxybenzamide
Description
N-(4-chlorophenyl)-N-hydroxybenzamide is a hydroxamic acid derivative characterized by a benzamide backbone substituted with a 4-chlorophenyl group and a hydroxylamine (-NHOH) moiety. This structure places it within the broader class of N-aryl hydroxamic acids, which are studied for their diverse biological activities, including antioxidant, antimicrobial, and enzyme-inhibitory properties . The compound’s hydroxamic acid group enables metal chelation, making it relevant in research targeting metalloenzymes like glyoxalase or matrix metalloproteinases (MMPs) .
Properties
CAS No. |
1528-82-1 |
|---|---|
Molecular Formula |
C13H10ClNO2 |
Molecular Weight |
247.67 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-N-hydroxybenzamide |
InChI |
InChI=1S/C13H10ClNO2/c14-11-6-8-12(9-7-11)15(17)13(16)10-4-2-1-3-5-10/h1-9,17H |
InChI Key |
HTIPICBYVFHTEP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)N(C2=CC=C(C=C2)Cl)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N(C2=CC=C(C=C2)Cl)O |
Other CAS No. |
1528-82-1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-chlorophenyl)-N-hydroxybenzamide can be synthesized through the reaction of p-chloroaniline with benzoyl chloride, followed by the reaction with hydroxylamine hydrochloride. The reaction typically involves the following steps:
- p-Chloroaniline reacts with benzoyl chloride in the presence of a base such as pyridine to form N-p-chlorophenylbenzamide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-N-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or other nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted benzohydroxamic acids.
Scientific Research Applications
N-(4-chlorophenyl)-N-hydroxybenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-N-hydroxybenzamide involves its ability to chelate metal ions. This chelation inhibits the activity of metalloenzymes by binding to the metal ion in the enzyme’s active site, thereby preventing the enzyme from catalyzing its reaction . The molecular targets include matrix metalloproteinases and other metalloenzymes involved in various biological pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues in the Hydroxamic Acid Family
Several structurally related hydroxamic acids have been synthesized and characterized, differing in substituents and backbone modifications:
Key Observations :
- Hydrogen Bonding : The 2-hydroxy substitution in N-(4-chlorophenyl)-2-hydroxybenzamide enables intramolecular hydrogen bonds, stabilizing the molecular structure and influencing fluorescence properties .
- Steric Effects : Bulky groups like cycloheptyl () may enhance selectivity but reduce solubility.
Physicochemical and Crystallographic Properties
Crystal Structure Comparisons:
- N-(4-chlorophenyl)benzamide (N4CPBA) :
- N-(4-chlorophenyl)-2-hydroxybenzamide: The 2-OH group participates in hydrogen bonding, altering packing efficiency compared to non-hydroxylated analogues .
For example, the hydroxyl group in N-(4-chlorophenyl)-2-hydroxybenzamide enhances fluorescence, making it suitable for probe development , whereas the hydroxamic acid group in the target compound favors metal coordination .
Antioxidant Activity:
- Hydroxamic acids like this compound and its analogues (e.g., compound 6 in ) were evaluated using DPPH radical scavenging assays. While exact data for the target compound are unavailable, structurally similar compounds show moderate to high antioxidant activity, correlating with the presence of electron-donating groups .
Enzyme Inhibition:
- Hydroxamic acids are known inhibitors of metalloenzymes. For instance, compound 3 in (N-(4-bromophenyl)-4-(4-methoxybenzamido)benzamide) targets glyoxalase I, suggesting that the target compound’s -NHOH group could similarly inhibit zinc-dependent enzymes .
Antimicrobial Potential:
- N-(4-chlorophenyl)benzamide derivatives exhibit antibiotic and antiviral activities . The hydroxyl group in this compound may enhance these effects by improving binding to microbial targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
